Cas no 1443353-64-7 (ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE)

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE is a sulfur-containing ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a thioether linkage adjacent to a reactive oxoacetate group, making it a versatile building block for constructing complex molecules. The presence of the methoxy and methyl substituents on the phenyl ring enhances its stability and influences electronic properties, facilitating selective reactions. This compound is particularly useful in the development of heterocyclic frameworks and as a precursor for bioactive molecules. Its well-defined reactivity profile allows for controlled functionalization, supporting research in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to hydrolysis.
ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE structure
1443353-64-7 structure
Product Name:ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE
CAS No:1443353-64-7
MF:C12H14O4S
MW:254.302162647247
MDL:MFCD15145754
CID:5150949
Update Time:2026-03-03

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE Chemical and Physical Properties

Names and Identifiers

    • ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE
    • Acetic acid, 2-[(4-methoxy-2-methylphenyl)thio]-2-oxo-, ethyl ester
    • MDL: MFCD15145754
    • Inchi: 1S/C12H14O4S/c1-4-16-11(13)12(14)17-10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3
    • InChI Key: HAXCPCRLIVXAJW-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(SC1=CC=C(OC)C=C1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6

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ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1443353-64-7)ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE
Order Number:A908646
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:32
Price ($):397.0
Email:sales@amadischem.com

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE Related Literature

Additional information on ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE (CAS No. 1443353-64-7): A Comprehensive Overview

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE, identified by its CAS number 1443353-64-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a thioether moiety linked to a β-ketoester backbone suggests a versatile chemical entity capable of undergoing diverse transformations, making it a valuable scaffold for medicinal chemists.

The molecular structure of ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE consists of an ethyl ester group attached to a β-ketoester unit, which is further substituted with a phenyl ring bearing both methoxy and methyl substituents. This particular arrangement imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The phenyl ring, with its electron-donating methoxy group and electron-withdrawing methyl group, creates a balance that can modulate the compound's pharmacokinetic profile.

In recent years, there has been growing interest in the development of heterocyclic compounds as pharmacophores due to their inherent biological activity and structural diversity. The thioether linkage in ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE provides a site for further functionalization, allowing for the creation of derivatives with enhanced potency and selectivity. This flexibility has made it a popular choice for researchers exploring new drug candidates.

One of the most compelling aspects of ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing molecules that specifically target kinase active sites, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE, particularly the β-ketoester moiety, make it an attractive scaffold for such inhibitors.

Recent studies have demonstrated the utility of β-ketoesters in the development of small-molecule inhibitors. These compounds can undergo Michael addition reactions, forming covalent bonds with cysteine residues in target proteins. This covalent interaction can lead to potent inhibition of kinase activity, making such compounds promising candidates for drug development. The thioether group in ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE also suggests potential for interactions with other biological targets, such as proteases and transcription factors.

The synthesis of ETHYL 2-((4-METHOXY-2-Methylphenyl)thio)-2-Oxoacetate involves multi-step organic transformations that highlight the compound's synthetic versatility. The key steps typically include the formation of the thioether bond followed by the introduction of the β-ketoester functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its pharmacological properties in detail.

In vitro studies have begun to unravel the biological activity of derivatives derived from ETHYL 2-((4-Methoxy-2-methylphenyl)thio)-2-Oxoacetate. Initial findings suggest that certain analogs exhibit inhibitory effects on specific kinases, with varying degrees of potency and selectivity. These results are encouraging and warrant further investigation into optimizing these derivatives for therapeutic applications.

The pharmacokinetic properties of ETHYL 2-((4-Methoxy-2-methylphenyl)thio)-2-Oxoacetate are also being evaluated to ensure that it meets the necessary criteria for clinical development. Parameters such as solubility, stability, and metabolic degradation are critical factors that determine a compound's suitability for drug use. Understanding these properties early in the discovery process can significantly impact the success rate of drug development programs.

The growing body of research on heterocyclic compounds like ETHYL 2-((4-Methoxy-2-methylphenyl)thio)-2-Oxoacetate underscores their importance as building blocks for novel therapeutics. As our understanding of biological pathways continues to expand, so does the need for innovative chemical entities to modulate these pathways effectively. The unique structural features and synthetic accessibility of this compound make it a promising candidate for future drug discovery efforts.

In conclusion, ETHYLS ((4-methoxy - 5 - methyl phenyl )thio ) - 3 - oxo butyrate (CAS No .1443353 -64 -7 ) represents an exciting opportunity in pharmaceutical chemistry . Its potential applications , particularly in kinase inhibition , coupled with its synthetic versatility , position it as a valuable scaffold for developing new therapeutic agents . Further research is warranted to fully explore its pharmacological properties and therapeutic promise .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1443353-64-7)ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE
A908646
Purity:99%
Quantity:1g
Price ($):397.0
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